molecular formula C7H11ClN2 B1464831 1-Azetidin-3-yl-pyrrol hydrochloride CAS No. 1167055-98-2

1-Azetidin-3-yl-pyrrol hydrochloride

Cat. No.: B1464831
CAS No.: 1167055-98-2
M. Wt: 158.63 g/mol
InChI Key: PQTHGRUGGKNQHE-UHFFFAOYSA-N
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Description

1-Azetidin-3-yl-pyrrol hydrochloride is a chemical compound with the CAS Number: 1167055-98-2 . It has a molecular weight of 158.63 . The compound is an oil in its physical form .


Synthesis Analysis

The synthesis of azetidines, including this compound, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of p-toluene sulphonic acid (p-Ts.OH)- catalyzed reaction of racemic-azetidine-2,3-diones with enantiomerically pure cis and trans-4- hydroxy-L-proline in refluxing ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h1-4,7-8H,5-6H2;1H .


Chemical Reactions Analysis

Azetidines, including this compound, have been used in various chemical reactions. For example, an intramolecular amination of organoboronates provides azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .


Physical and Chemical Properties Analysis

This compound is an oil in its physical form . It has a molecular weight of 158.63 .

Scientific Research Applications

Bioactive Pyrrole-based Compounds

Research has demonstrated that pyrrole-based compounds, including 1-Azetidin-3-yl-pyrrol derivatives, have a wide range of bioactivities, making them promising candidates for pharmaceutical development. These activities include anticancer, antimicrobial, and antiviral properties, attributed to the pyrrole ring's ability to interact with biological targets selectively. The pyrrole nucleus is recognized for its pharmacophore utility in drug design, underscoring its significance in medicinal chemistry (Li Petri et al., 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine, a saturated five-membered ring structure that includes 1-Azetidin-3-yl-pyrrol derivatives, is widely utilized in drug discovery for treating human diseases. The versatility of the pyrrolidine scaffold is attributed to its ability to adopt various conformations and to its significant role in enhancing stereochemistry and three-dimensional coverage of molecules. This adaptability facilitates the exploration of pharmacophore space and has led to the development of numerous biologically active compounds (Li Petri et al., 2021).

Antimalarial and Anticancer Applications

Pyronaridine, a compound structurally related to the pyrrole and azetidine classes, has been highlighted for its potent antimalarial activity against multidrug-resistant Plasmodium strains. Beyond its primary use in treating malaria, pyronaridine has shown promise in anticancer research and the treatment of other parasitic diseases. Its mechanisms of action include inhibiting hemozoin formation and intercalating with DNA, thereby blocking the parasite's ability to process toxic hematin and inducing cell death in cancer cells (Bailly, 2020).

Supramolecular Chemistry

Calixpyrrole and its derivatives, which share structural features with 1-Azetidin-3-yl-pyrrol, have been explored for their ability to form supramolecular capsules. These capsules have potential applications in targeted drug delivery and molecular recognition, illustrating the versatility of pyrrole-based scaffolds in designing complex molecular architectures (Ballester, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Azetidines, including 1-Azetidin-3-yl-pyrrol hydrochloride, have received increased attention in organic synthesis due to their unique properties and the discovery of azetidine-containing natural products . Future research may focus on the development of new synthetic methodologies and the exploration of the biological activities of azetidine derivatives .

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h1-4,7-8H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTHGRUGGKNQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-98-2
Record name 1-(azetidin-3-yl)-1H-pyrrole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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